Product packaging for 2,5-Dimethylhexan-3-amine(Cat. No.:)

2,5-Dimethylhexan-3-amine

Cat. No.: B13076209
M. Wt: 129.24 g/mol
InChI Key: YRULFMGMFMJSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylhexan-3-amine is a branched-chain aliphatic amine with the molecular formula C8H19N. This structure features the amine group at the third carbon of a hexane chain that is substituted with methyl groups at the second and fifth positions, resulting in a sterically hindered amine that can influence its reactivity and physical properties. As a chiral molecule due to the stereocenter at the third carbon, it may be of interest in developing asymmetric synthesis methodologies or for the study of stereoselective reactions. In research, this amine serves as a versatile building block or intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, such as pharmaceuticals, agrochemicals, and ligands for catalysis. The amine functional group can undergo typical reactions such as alkylation, acylation, and condensation, and can also be employed in the formation of salts or complexes. Researchers can protect the amine group using common protocols, such as forming a carbamate with reagents like Boc₂O, which can be deprotected later under acidic conditions . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B13076209 2,5-Dimethylhexan-3-amine

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,5-dimethylhexan-3-amine

InChI

InChI=1S/C8H19N/c1-6(2)5-8(9)7(3)4/h6-8H,5,9H2,1-4H3

InChI Key

YRULFMGMFMJSPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)C)N

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethylhexan 3 Amine and Its Stereoisomers

Established Reaction Pathways for the Formation of 2,5-Dimethylhexan-3-amine

Several foundational methods in organic synthesis are applicable for the construction of this compound. These pathways typically involve the formation of the crucial carbon-nitrogen bond on a pre-formed carbon skeleton.

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgfrontiersin.org This process converts a ketone or aldehyde into an amine through an intermediate imine, which is then reduced. For the synthesis of this compound, the precursor would be 2,5-dimethylhexan-3-one.

The reaction proceeds in two main steps, which can often be performed in a single pot:

Imine Formation: The carbonyl group of 2,5-dimethylhexan-3-one reacts with an amine source, typically ammonia (B1221849) or a primary amine, under weakly acidic conditions to form an imine (or a related hemiaminal intermediate). wikipedia.org

Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas with metal catalysts like palladium, platinum, or nickel is also an effective method, particularly in industrial applications. frontiersin.orgresearchgate.net The use of a ketone precursor inherently results in the formation of a branched amine. masterorganicchemistry.com

Table 1: Representative Conditions for Reductive Amination of Branched Ketones
Ketone SubstrateAmine SourceReducing Agent/CatalystSolventTemperature (°C)Yield (%)
4-Methyl-2-pentanoneNH₃/H₂Ni-TA@SiO₂-800t-Butanol12092
CyclohexanoneNH₃/H₂Ni-TA@SiO₂-800t-Butanol12095
AcetoneBenzylamineNaBH₃CNMethanol25>90

This table presents data for analogous branched ketones to illustrate typical reaction conditions and yields for the synthesis of branched amines via reductive amination. masterorganicchemistry.comresearchgate.net

The formation of this compound can also be achieved through nucleophilic substitution pathways. This approach involves the displacement of a leaving group from a suitable precursor by a nitrogen-containing nucleophile. The most common precursors are alkyl halides or alcohols.

From Alkyl Halides: A precursor such as 3-bromo-2,5-dimethylhexane or 3-chloro-2,5-dimethylhexane can react with a nitrogen nucleophile like ammonia. This reaction typically proceeds via an Sₙ2 mechanism. However, a significant challenge with secondary halides like this precursor is the competing elimination (E2) reaction, which can reduce the yield of the desired amine and produce 2,5-dimethylhex-2-ene and 2,5-dimethylhex-3-ene (B14006228) as byproducts. vedantu.com To circumvent issues with over-alkylation when using ammonia, the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, or the use of sodium azide (B81097) followed by reduction, are common alternatives.

From Alcohols: While alcohols are less reactive precursors than halides, 2,5-dimethylhexan-3-ol could be used. The hydroxyl group must first be converted into a better leaving group, for example, by protonation in strong acid or by conversion to a tosylate or mesylate ester. The resulting activated substrate can then undergo substitution with ammonia or another nitrogen nucleophile.

Recent advances have explored transition-metal catalysis, such as photoinduced copper catalysis, to facilitate the coupling of amines with alkyl electrophiles, expanding the scope of nucleophilic substitution for amine synthesis. researchgate.netnih.gov

Grignard reagents provide a powerful tool for carbon-carbon bond formation, and this chemistry can be adapted for amine synthesis. A plausible route to this compound involves the addition of a Grignard reagent to a nitrogen-containing electrophile, such as an imine or a nitrile.

One potential strategy involves the reaction of an isobutylmagnesium halide (e.g., isobutylmagnesium bromide) with an imine derived from isobutyraldehyde. This addition would form the C3-C4 bond of the target molecule's backbone. Subsequent hydrolysis of the resulting magnesium-amine complex would yield the final amine.

Alternatively, an electrophilic amination approach can be employed where a Grignard reagent is treated directly with an aminating agent. Reagents such as 1,3-dioxolan-2-one O-sulfonyloximes have been developed for the efficient amination of both aryl and alkyl Grignard reagents, leading to the formation of primary amines after hydrolysis of the intermediate imine. organic-chemistry.org This method offers a direct route to introduce the amino group onto the carbon framework constructed by the Grignard reagent.

Diastereoselective and Enantioselective Synthesis Strategies for this compound

The structure of this compound contains two stereocenters (at C3 and C4, if substituents are different, or in this case, C3 is the stereocenter). This means it can exist as multiple stereoisomers. Asymmetric synthesis techniques are therefore crucial for accessing enantiomerically pure forms of this and related chiral amines, which is often a requirement for pharmaceutical applications.

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

Commonly used chiral auxiliaries in stereocontrolled synthesis include:

Evans' Oxazolidinones: These auxiliaries, derived from chiral amino alcohols, are widely used to direct asymmetric alkylation and aldol (B89426) reactions. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to a new stereocenter with high diastereoselectivity. The resulting product can be transformed into a variety of functional groups, including amines.

Pseudoephedrine and Pseudoephenamine: Used as practical chiral auxiliaries, amides formed from pseudoephedrine or pseudoephenamine can be alkylated with high diastereoselectivity. nih.gov The auxiliary directs the approach of the electrophile, and subsequent cleavage of the amide bond yields enantiomerically enriched products that can be converted to amines. nih.gov

SAMP/RAMP Auxiliaries: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are effective chiral auxiliaries used to control the α-alkylation of aldehydes and ketones.

The general principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikipedia.org

While the strategies above often create a stereocenter that is later converted to an amine, some methods use a chiral auxiliary to directly control the stereochemistry during the formation of the C-N bond itself. nih.gov

A prominent example of this approach is the use of chiral N-sulfinyl imines, often employing tert-butanesulfinamide (Ellman's auxiliary). The synthesis proceeds as follows:

Condensation: The chiral sulfinamide is condensed with a ketone or aldehyde (in this case, 2,5-dimethylhexan-3-one) to form a chiral N-sulfinyl imine.

Diastereoselective Addition: A nucleophile, such as a Grignard reagent or a hydride reducing agent, adds to the C=N bond. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face and creating the new stereocenter at the carbon atom with high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is easily removed under mild acidic conditions, yielding the enantiomerically enriched primary amine.

This method is particularly powerful for the synthesis of α-branched chiral amines and represents a direct and efficient way to achieve enantiomeric control in C-N bond formation.

Table 2: Diastereoselective Reduction of Chiral N-Sulfinyl Imines Derived from Ketones
Ketone PrecursorReducing AgentDiastereomeric Ratio (d.r.)
AcetophenoneNaBH₄96:4
PropiophenoneNaBH₄98:2
3-Methyl-2-butanoneL-Selectride®95:5
3,3-Dimethyl-2-butanoneL-Selectride®>99:1

This table provides representative data for the diastereoselective reduction of analogous N-sulfinyl imines, demonstrating the high levels of stereocontrol achievable with this method.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Enantioselective Hydrogenation and Transfer Hydrogenation of Imine Precursors

The catalytic asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. This method involves the reduction of the C=N double bond of an imine precursor, such as the one derived from 2,5-dimethylhexan-3-one, using hydrogen gas or a hydrogen donor in the presence of a chiral metal catalyst. Transition metals like palladium, rhodium, and iridium, complexed with chiral phosphine (B1218219) ligands, have proven highly effective. dicp.ac.cndicp.ac.cn

For instance, palladium complexes with chiral bisphosphine ligands are known to catalyze the asymmetric hydrogenation of activated imines with high enantioselectivity. dicp.ac.cn The choice of ligand, metal precursor, and reaction conditions are crucial for achieving high conversion and enantiomeric excess (ee). The electronic properties of the imine substrate, often requiring an activating group on the nitrogen, can also significantly influence the reaction's efficiency. dicp.ac.cn

Table 2: Examples of Enantioselective Hydrogenation of Activated Imines Catalyzed by Palladium Complexes

EntryImine SubstrateCatalyst SystemEnantiomeric Excess (ee)
1N-diphenylphosphinyl ketiminePd(CF3CO2)2/(S)-SegPhos87-99%
2N-tosyliminePd(CF3CO2)2/(S)-SynPhos88-97%
3Cyclic N-sulfonyliminePd(CF3CO2)2/(S)-BINAP79-93%

Note: This table showcases representative data for various imine substrates to demonstrate the potential of the methodology for the synthesis of chiral amines like this compound. dicp.ac.cn

Organocatalytic Pathways for Stereoselective Amine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis for the enantioselective synthesis of chiral amines. These catalysts operate through various activation modes, such as enamine or iminium ion formation, to facilitate stereoselective bond formation. researchgate.net

While direct organocatalytic routes to this compound are not specifically described in the literature, general strategies like asymmetric Mannich reactions or Michael additions can be envisioned. researchgate.netnih.gov For example, a chiral amine catalyst could facilitate the reaction between an enolizable ketone and an imine, leading to the formation of a β-amino carbonyl compound with high stereocontrol. researchgate.net Subsequent chemical transformations would then be required to convert this intermediate into the target amine. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can enhance both the reactivity and stereoselectivity of such transformations. nih.gov

Biocatalytic Approaches for Chiral Amine Building Blocks, Exemplified by Structural Analogues

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, operating under mild conditions, can exhibit exceptional enantio- and regioselectivity. Key enzyme classes for chiral amine synthesis include transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs). researchgate.netmdpi.comconsensus.app

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This approach has been successfully applied on an industrial scale for the synthesis of sitagliptin, a pharmaceutical agent containing a chiral amine. nih.gov By engineering a transaminase through directed evolution, researchers were able to achieve high activity and enantioselectivity for a non-natural substrate. nih.gov A similar strategy could be developed for the synthesis of this compound from the corresponding ketone.

Imine reductases and amine dehydrogenases catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, providing another direct route to chiral amines. researchgate.netmdpi.com These enzymes have been engineered to accept a broader range of substrates, making them valuable tools for the synthesis of diverse chiral amines. researchgate.net

Table 3: Biocatalytic Methods for Chiral Amine Synthesis

Enzyme ClassReaction TypeExample ApplicationKey Advantage
Transaminase (TA)Asymmetric amination of ketonesSynthesis of SitagliptinHigh enantioselectivity
Imine Reductase (IRED)Asymmetric reduction of iminesSynthesis of secondary β-chiral aminesBroad substrate scope
Amine Dehydrogenase (AmDH)Reductive amination of ketonesSynthesis of (S)-vicinal amino alcoholsHigh conversion rates

Note: This table provides an overview of biocatalytic strategies applicable to the synthesis of chiral amines, with examples drawn from structurally analogous compounds. researchgate.netnih.gov

Derivatization and Advanced Functionalization of this compound

The primary amine functionality of this compound serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Formation of Amides, Carbamates, and Related N-Functionalized Derivatives

The nucleophilic nature of the amine group in this compound facilitates its reaction with various electrophiles to form stable N-functionalized derivatives.

Amide Formation: Amides are readily synthesized by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. Direct amidation of carboxylic acids often requires coupling agents to activate the carboxyl group.

Carbamate Formation: Carbamates are important functional groups in pharmaceuticals and polymers. They can be prepared from this compound through several routes. One common method involves the reaction of the amine with chloroformates. A more environmentally benign approach is the reaction with dialkyl carbonates, which can be catalyzed by Lewis acids or bases. researchgate.net Another method is the three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This method proceeds under mild conditions and avoids the use of toxic reagents like phosgene. organic-chemistry.org

Table 4: General Methods for Carbamate Synthesis from Amines

ReagentsCatalyst/ConditionsProduct
Amine, CO2, Alkyl HalideCs2CO3, TBAIAlkyl Carbamate
Amine, Dialkyl CarbonateZn(OAc)2 or t-BuOKAlkyl Carbamate
Amine, Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylateMild conditionsCarbamate

Note: This table summarizes general synthetic routes for the derivatization of amines to carbamates. researchgate.netorganic-chemistry.org

Synthetic Transformations Leading to Other Nitrogen-Containing Compound Classes

Primary amines like this compound are versatile building blocks in organic synthesis and can be transformed into a variety of other nitrogen-containing compound classes. These transformations often involve the formation of new carbon-nitrogen or nitrogen-heteroatom bonds, leading to compounds with diverse structures and potential applications.

One significant class of reactions involves the condensation of primary amines with carbonyl compounds to form imines, which can then undergo further reactions. For instance, the reaction of a primary amine with a chalcone (B49325) (1,3-diaryl-2-propen-1-one) can lead to the formation of various heterocyclic compounds. sysrevpharm.org These reactions can proceed through Michael addition of the amine to the α,β-unsaturated ketone system, followed by intramolecular cyclization and dehydration to yield nitrogen-containing heterocycles. sysrevpharm.org The specific products formed are dependent on the reaction conditions and the structure of the reactants.

Furthermore, primary amines can be utilized in the synthesis of N-substituted amides through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This transformation is fundamental in peptide synthesis and the preparation of a wide range of organic molecules.

Another important transformation is the reaction of primary amines with isothiocyanates to form thiourea (B124793) derivatives. These thioureas can then serve as precursors for the synthesis of various sulfur and nitrogen-containing heterocyclic systems, such as benzothiazoles or benzimidazoles, through subsequent cyclization reactions.

The following table summarizes potential synthetic transformations for a primary amine like this compound, leading to different classes of nitrogen-containing compounds.

Starting Material ClassReagent(s)Resulting Compound Class
α,β-Unsaturated KetoneThis compoundSubstituted Aminoketone/Heterocycle
Carboxylic Acid/DerivativeThis compoundN-Substituted Amide
IsothiocyanateThis compoundN,N'-Disubstituted Thiourea
Alkyl/Aryl HalideThis compoundSecondary/Tertiary Amine

Advanced Derivatization Protocols for Analytical Characterization and Purification

For the analytical characterization and purification of amines such as this compound, derivatization is a crucial step, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization modifies the chemical structure of the analyte to improve its volatility, thermal stability, and detectability. colostate.edulibretexts.org

Common derivatization methods for amines include silylation, acylation, and alkylation. libretexts.org Silylation involves the replacement of the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the amine and increases its volatility, making it more amenable to GC analysis. colostate.edu

Acylation is another widely used technique where the amine is reacted with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an amide. The choice of acylating agent can be tailored to enhance detection. For example, using fluorinated acylating agents can improve the response of an electron capture detector (ECD) in GC.

For the separation and analysis of stereoisomers of chiral amines like this compound, chiral derivatization is employed. This involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using achiral chromatography techniques. A common CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). nih.gov The resulting diastereomeric amides can be separated by GC or HPLC, allowing for the quantification of the individual enantiomers. nih.gov

The table below outlines various derivatization protocols applicable to the analysis and purification of this compound.

Derivatization MethodReagent(s)PurposeAnalytical Technique
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increase volatility, thermal stabilityGC, GC-MS
AcylationTrifluoroacetic anhydride (TFAA)Increase volatility, enhance detectionGC-ECD, GC-MS
Chiral Derivatizationα-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)Separation of enantiomersGC, HPLC
Fluorescent LabelingDansyl chlorideEnhance detectionHPLC-Fluorescence

Reaction Mechanisms and Mechanistic Investigations Involving 2,5 Dimethylhexan 3 Amine

Fundamental Reaction Mechanisms Governing Aliphatic Amine Reactivity

Amines are pivotal in organic reactions, acting as both bases and nucleophiles. fiveable.me Their reactivity is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. libretexts.org For aliphatic amines, the nature of the attached alkyl groups significantly modulates this reactivity through inductive effects and steric hindrance. fiveable.mealgoreducation.com

Basicity refers to a substance's ability to accept a proton (act as a Brønsted-Lowry base), while nucleophilicity describes the ability to donate its lone pair to form a new bond with an electrophilic atom other than hydrogen. masterorganicchemistry.com For amines, these two properties are often correlated but are not identical. masterorganicchemistry.com

The basicity of aliphatic amines is generally stronger than that of ammonia (B1221849) or aromatic amines. fiveable.mestudysmarter.co.uk This is attributed to the electron-donating inductive effect of alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. algoreducation.comstudysmarter.co.uk Consequently, the basicity of aliphatic amines typically follows the trend: secondary amines > primary amines > tertiary amines in aqueous solution, with secondary amines often being the most basic due to a balance of inductive effects and solvation. algoreducation.com

Nucleophilicity is also influenced by electron density, but it is significantly more sensitive to steric hindrance. masterorganicchemistry.com The bulky alkyl groups in a molecule like 2,5-Dimethylhexan-3-amine can impede the nitrogen's approach to an electrophilic center, reducing its nucleophilic strength compared to less hindered amines, even if their basicity is comparable. masterorganicchemistry.com Amines demonstrate their nucleophilic character in numerous key organic transformations, including:

Nucleophilic Substitution (SN2) Reactions: Amines react with alkyl halides, where the nitrogen atom attacks the electrophilic carbon, displacing the halide. fiveable.me

Nucleophilic Acyl Substitution: Reactions with acyl chlorides or acid anhydrides yield amides. studysmarter.co.uk

Nucleophilic Addition to Carbonyls: Amines add to aldehydes and ketones to form imines (from primary amines) or enamines (from secondary amines). libretexts.orglibretexts.org This reaction proceeds through a carbinolamine intermediate. libretexts.org

Table 1: Comparison of Basicity in Different Amine Classes
Amine ClassGeneral StructureKey Influencing FactorsRelative Basicity
Primary AliphaticR-NH₂One electron-donating alkyl group.More basic than ammonia.
Secondary AliphaticR₂-NHTwo electron-donating alkyl groups. Generally the most basic in solution due to optimal balance of induction and solvation. algoreducation.comTypically strongest in solution.
Tertiary AliphaticR₃-NThree electron-donating alkyl groups, but steric hindrance can impede solvation of the conjugate acid.Basicity can be lower than secondary amines in solution.
AromaticAr-NH₂Lone pair is delocalized into the aromatic ring by resonance, reducing its availability. fiveable.meSignificantly less basic than aliphatic amines. fiveable.me

When an amine-mediated reaction creates a new chiral center, the stereochemical outcome is of paramount importance. The mechanism of the reaction dictates the resulting stereochemistry. ochemtutor.com

Two primary scenarios govern the formation of new stereocenters:

Attack on an sp²-hybridized carbon: In reactions like the addition of an amine to a prochiral aldehyde or ketone to form an imine, the nucleophile can attack from two different faces (re or si face) of the planar carbonyl group. ochemtutor.com If the amine or another component in the reaction is chiral, it can direct the attack to one face preferentially, leading to an excess of one enantiomer or diastereomer. In asymmetric aminocatalysis, chiral secondary amines are used to form chiral enamine intermediates, which then react with electrophiles in a highly stereocontrolled manner. acs.orgnih.gov The stereochemical outcome may not be determined solely in the bond-forming step, as downstream intermediates and kinetic or thermodynamic processes can also influence the final product's stereochemistry. acs.org

Attack on an sp³-hybridized carbon: In SN2 reactions where an amine acts as the nucleophile, the attack occurs from the side opposite to the leaving group (backside attack). This mechanism results in a predictable inversion of configuration at the electrophilic carbon center. ochemtutor.com This stereospecific outcome is a hallmark of the SN2 mechanism.

The development of methods to control these outcomes is a significant area of research, with applications in synthesizing enantiomerically pure compounds like pharmaceutical agents. nih.gov

Mechanistic Studies of this compound in Complex Chemical Systems

While the fundamental reactivity of simple amines is well-understood, their behavior in complex, multi-component systems can be significantly more intricate. In fields like dynamic covalent chemistry (DCC), where reversible reactions are used to form complex molecular architectures, the subtle interplay of different reaction pathways becomes critical.

Dynamic covalent chemistry utilizes reversible reactions, such as imine formation, to assemble complex structures like porous organic cages (POCs). rsc.org These cages are typically formed through [4+6] cycloimination reactions between a tritopic aldehyde and a ditopic amine. researchgate.net While this method is effective for many amines, the use of certain sterically demanding or functionally complex diamines can lead to challenging syntheses and the formation of undesired side products. rsc.org

A relevant case study involves the reaction of 1,3,5-triformylbenzene with (3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA), a structural analogue of this compound. rsc.orgresearchgate.net The synthesis of the expected porous organic cage proved difficult due to a competitive reaction pathway: the formation of stable aminal species. rsc.orgresearchgate.net An aminal is a functional group where two amine groups are attached to the same carbon atom. wikipedia.org This competing reaction diverted the diamine building blocks, hindering the formation of the desired cage product. rsc.org Control experiments showed that while other vicinal diamines like ethylenediamine (B42938) (EDA) and 1,2-diaminocyclohexane (CHDA) readily formed di-imines with benzaldehyde (B42025), DMHDA preferentially formed the cyclic aminal. rsc.org This preference was rationalized by computational modeling, which indicated that DMHDA favors conformations that are more amenable to aminal formation. rsc.org

The formation of both imines and aminals from aldehydes and amines proceeds through a common initial intermediate: a carbinolamine (or hemiaminal). libretexts.org This tetrahedral intermediate is formed by the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. libretexts.orglibretexts.org

The subsequent steps determine the final product:

For Imine Formation: The carbinolamine is protonated on the oxygen, which then leaves as a water molecule to form an iminium ion. A final deprotonation from the nitrogen yields the neutral imine. libretexts.orgmasterorganicchemistry.com

For Aminal Formation: If a second amine is present (as in a vicinal diamine reacting intramolecularly), the hydroxyl group of the carbinolamine can be displaced by the second amine group, leading to the stable cyclic aminal. wikipedia.org

In the studies involving DMHDA, the formation of the aminal species was confirmed through control reactions and characterized using NMR spectroscopy. rsc.org When one equivalent of benzaldehyde was reacted with DMHDA, clean conversion to the aminal was observed. rsc.org This confirmed that aminal formation is a significant and favorable reaction pathway for this specific diamine, competing directly with the di-imine pathway required for cage assembly. rsc.org

The selectivity between competing reaction pathways, such as imine versus aminal formation, can be influenced by various reaction parameters. Solvent additives, in particular, can serve as key agents in directing the morphology and outcome of complex reactions. nih.gov

In the challenging synthesis of the porous organic cage from DMHDA, it was discovered that the use of an additional, simpler amine as an additive could significantly increase the conversion to the desired cage product. rsc.orgresearchgate.net When the reaction was performed in the presence of isobutylamine (B53898) or 2-methylpropane-1,2-diamine (MPDA), the yield of the target cage (named CC21) improved. researchgate.net This suggests that the additive may influence the dynamic equilibrium, possibly by participating in the reaction network in a way that ultimately favors the thermodynamically stable cage product over the kinetically accessible aminal intermediates.

The choice of solvent and temperature also plays a critical role. Polar aprotic solvents like DMF are often used in microwave-assisted reactions due to their high boiling points and dielectric constants, which can promote thermally driven transformations. mdpi.com The rate of imine formation is also highly dependent on pH, with maximum rates typically observed in weakly acidic conditions (pH 4-5). libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Careful control of these conditions is essential to navigate the complex reaction landscapes in dynamic covalent systems.

Table 2: Control Reactions Investigating Imine vs. Aminal Formation with Various Diamines rsc.org
DiamineEquivalents of BenzaldehydeObserved Product(s)
Ethylenediamine (EDA)1 or 2Mono- or Bis-Imine
1,2-Diaminocyclohexane (CHDA)1 or 2Mono- or Bis-Imine
2-Methylpropane-1,2-diamine (MPDA)1 or 2Mono- or Bis-Imine
(3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA)1Clean conversion to Aminal
(3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA)2Mixture of Aminal, residual Aldehyde, and partial Imine

Role in Macrocycle Formation and Polymerization Reactions

The primary role of amine compounds like DMHDA in this context is to undergo condensation reactions with multitopic aldehydes, such as 1,3,5-triformylbenzene (TFB), to form large, cage-like structures through dynamic imine chemistry. nih.gov These reactions are a form of polymerization where a limited number of building blocks assemble into a discrete, large molecule.

A key mechanistic feature in the reaction between DMHDA and TFB is the competition between the formation of the desired imine-linked porous organic cage (a [4+6] cycloimination product) and a tri-aminal side-product, 1,3,5-tris(4,5-diisopropyl-imidazolidin-2-yl)benzene. nih.gov The formation of the aminal is a competing reaction pathway that can hinder or entirely prevent the formation of the desired cage structure. nih.gov

The steric bulk of the isopropyl groups on the DMHDA backbone plays a significant role in favoring aminal formation. This steric hindrance forces the amine groups into closer proximity, which kinetically favors the formation of the five-membered imidazolidine (B613845) ring of the aminal intermediate over the formation of intermolecular imine bonds required for cage assembly. nih.gov The reaction is sensitive to conditions, and the presence of an additional mono-amine can alter the reaction equilibrium, tipping the balance toward the formation of the desired cage by participating in transimination reactions. nih.gov

Table 1: Competing Intermediates in Cage Formation with DMHDA This table is generated based on findings from a study on (3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA). nih.gov

Reactant Intermediate Type Description Outcome
DMHDA + Benzaldehyde (1 equiv.) Aminal Clean conversion to the aminal species is observed. Hinders cage formation
DMHDA + Benzaldehyde (2 equiv.) Aminal/Imine Mixture A mixture of aminal, residual aldehyde, and partial imine formation is observed. Hinders cage formation
DMHDA + TFB Imine Cage (CC21) Desired porous organic cage formed via [4+6] cycloimination. Desired Product

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic aspects of these complex reactions determine the final product distribution. The formation of macrocycles and cages from building blocks like DMHDA is often under thermodynamic control, meaning the most stable product is preferentially formed given enough time and reversibility. However, kinetic factors can trap the reaction in a less stable state.

Determination of Reaction Rates and Kinetic Profiling

While specific rate constants for the reactions of DMHDA have not been detailed in the available literature, the distinction between kinetic and thermodynamic products is crucial. In many condensation reactions involving chiral diamines and dialdehydes, larger macrocycles (e.g., [3+3] products) are often the dominant kinetic products, forming faster. nih.gov Over time, these can rearrange into smaller, more thermodynamically stable macrocycles (e.g., [2+2] products). nih.gov

In the case of DMHDA, the formation of the aminal intermediate appears to be kinetically favored due to the conformational preferences of the diamine. The close proximity of the amine groups in the favored conformation of DMHDA facilitates the rapid intramolecular cyclization to form the aminal, as opposed to the slower, intermolecular steps required for cage formation. nih.gov This suggests a rapid consumption of the diamine into a kinetic "sink" that inhibits the formation of the desired thermodynamic product (the cage).

Evaluation of Thermodynamic Stability of Intermediates and Final Products

Computational studies have been employed to evaluate the thermodynamic stability of the intermediates and final products in the reaction of DMHDA. These analyses help to explain the observed experimental outcomes. nih.gov

Computational analysis of the reaction intermediates for DMHDA and three other cage-forming diamines found that while there were similar qualitative trends in formation energies towards cage formation, the aminal species, where it could form, was consistently found to be more stable than the corresponding imine species. nih.gov This thermodynamic preference for the aminal intermediate over the imine intermediate presents a significant energy barrier to the formation of the final cage product, CC21. nih.gov The final cage product is the global thermodynamic minimum, but reaching it is hindered by the stability of the aminal intermediate.

Table 2: Calculated Formation Energies of Reaction Intermediates for DMHDA This data is derived from computational analysis of (3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA) and its reaction intermediates. nih.gov

Intermediate Formation Energy (Relative) Stability Implication
Aminal Intermediate Thermodynamically Preferred More Stable Prevents conversion to the cage product.

This thermodynamic trap illustrates a key challenge in the synthesis of complex macrocycles, where the stability of off-pathway intermediates can dictate the success of the entire reaction.

Advanced Analytical and Spectroscopic Characterization in 2,5 Dimethylhexan 3 Amine Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragment Analysis

High-resolution mass spectrometry is an indispensable tool for the unequivocal identification of 2,5-dimethylhexan-3-amine. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. The molecular formula for this compound is C8H19N, corresponding to a monoisotopic mass of 129.1517 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Beyond the precise mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways, which offers deep structural insights. For aliphatic amines, the predominant fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.orglibretexts.org This cleavage results in the formation of a stable iminium ion.

In the case of this compound, two primary alpha-cleavage pathways are anticipated:

Cleavage of the C3-C4 bond, leading to the loss of a butyl radical and the formation of an iminium ion.

Cleavage of the C2-C3 bond, resulting in the loss of an isobutyl radical and the formation of a different iminium ion.

The relative abundance of these fragment ions provides valuable information for confirming the structure and substitution pattern of the amine.

Table 1: Predicted HRMS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossCalculated Fragment Mass (Da)
129.1517 [M+H]⁺C₅H₁₂N⁺C₃H₇• (Propyl radical)86.0964
129.1517 [M+H]⁺C₄H₁₀N⁺C₄H₉• (Butyl radical)72.0808

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts, splitting patterns (multiplicity), and integration values are key to assigning the structure. The protons on the carbon atoms attached to the nitrogen (the alpha-protons) will appear at a characteristic downfield shift. The complexity of the spectrum will be influenced by the chirality at C3, potentially leading to diastereotopic protons in the adjacent methylene (B1212753) group (C4).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to the electron-withdrawing amine group. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals.

For diastereomeric mixtures of this compound, NMR spectroscopy, sometimes with the use of chiral derivatizing agents, can be employed to distinguish between the different stereoisomers. core.ac.ukrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
C1~0.9 (d)~22.0
C2~1.7 (m)~32.0
C3~2.6 (m)~58.0
C4~1.3 (m)~39.0
C5~1.6 (m)~25.0
C6~0.9 (d)~23.0
C2-CH₃~0.9 (d)~18.0
C5-CH₃~0.9 (d)~22.5

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Mixture Analysis (HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its stereoisomers and any potential impurities from the reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amines. Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. mdpi.comyakhak.org For the separation of the enantiomers and diastereomers of this compound, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs are commonly used for this purpose. mdpi.comresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass and fragmentation data for each separated component, allowing for their identification. waters.comnih.gov Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, derivatization or the use of specialized amine-specific columns is often required to achieve good chromatographic performance. labrulez.comvt.edu

Table 3: Illustrative Chromatographic Conditions for Amine Analysis

TechniqueColumn TypeMobile Phase / Carrier GasDetection MethodApplication
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD-H)Hexane/IsopropanolUV/Fluorescence (after derivatization)Enantiomer/Diastereomer Separation
GC-MSAmine-specific capillary column (e.g., wax-based)HeliumElectron Ionization Mass SpectrometryPurity assessment and impurity identification

X-ray Diffraction Studies for Definitive Solid-State Structure Confirmation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org For a molecule like this compound, which is likely a liquid at room temperature, this technique would require the formation of a suitable crystalline derivative, such as a salt (e.g., hydrochloride or tartrate). researchgate.netsavemyexams.com

Once a single crystal of sufficient quality is obtained, it is irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This analysis provides unambiguous confirmation of the molecular connectivity, conformation, and, in the case of a chiral salt, the absolute stereochemistry. nih.gov The data obtained from an X-ray diffraction experiment includes unit cell dimensions, bond lengths, bond angles, and torsional angles.

Table 4: Representative Data from a Hypothetical X-ray Diffraction Study of a this compound Salt

ParameterExample Value/Information Obtained
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁
Unit Cell Dimensions (Å)a, b, c values
Bond Lengths (Å)Precise C-C, C-N bond distances
Bond Angles (°)Precise C-C-C, C-N-C angles
Absolute StereochemistryConfirmed configuration at chiral centers

In-situ Spectroscopic Monitoring for Real-time Reaction Pathway Elucidation (e.g., FT-IR, ReactIR)

Understanding the kinetics and mechanism of the synthesis of this compound is crucial for process optimization. In-situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy using probes like ReactIR, allow for the real-time monitoring of chemical reactions as they occur in the reactor, without the need for sampling. mt.comyoutube.com

A common route for the synthesis of this compound is the reductive amination of 2,5-dimethyl-3-hexanone (B45781). masterorganicchemistry.comwikipedia.org In this two-step, one-pot reaction, the ketone first reacts with an amine source (like ammonia) to form an imine intermediate, which is then reduced to the final amine product. The imine intermediate is often unstable and difficult to isolate, making in-situ monitoring particularly valuable. mt.com

By inserting an FT-IR probe into the reaction vessel, the concentrations of the starting ketone, the imine intermediate, and the final amine product can be tracked simultaneously by monitoring their characteristic infrared absorption bands. This provides a detailed kinetic profile of the reaction, helping to identify reaction endpoints, detect the formation of byproducts, and optimize reaction parameters such as temperature, pressure, and catalyst loading.

Table 5: Characteristic FT-IR Frequencies for Monitoring Reductive Amination

SpeciesFunctional GroupCharacteristic IR Absorption (cm⁻¹)
2,5-Dimethyl-3-hexanone (Reactant)C=O (Ketone)~1715
Imine IntermediateC=N (Imine)~1650
This compound (Product)N-H (Amine)~3300-3400

Theoretical and Computational Chemistry of 2,5 Dimethylhexan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the behavior of molecules. They provide insights into the distribution of electrons and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) is a computational method that has become increasingly popular for predicting the ground-state properties of molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all of its ground-state properties. nih.gov This approach is often more computationally efficient than other high-level quantum chemistry methods, making it suitable for a wide range of molecular systems. nih.gov

For a molecule like 2,5-Dimethylhexan-3-amine, DFT calculations could be employed to determine a variety of ground-state properties. These include optimized molecular geometry, electronic energy, and the distribution of electron density. From the electron density, further properties such as the dipole moment and molecular electrostatic potential can be calculated, which are crucial for understanding intermolecular interactions. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be derived from DFT calculations, providing insights into the molecule's potential as an electron donor or acceptor.

A hypothetical application of DFT to this compound could involve the use of a functional, such as B3LYP, combined with a suitable basis set, like 6-311+G(d,p), to perform geometry optimization and frequency calculations. pku.edu.cnsid.ir The results of such calculations would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Hypothetical Value
Total Electronic Energy (Hartree) -408.12345
HOMO Energy (eV) -8.54
LUMO Energy (eV) 2.13

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific literature on this compound was found.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering the wave-like behavior of electrons. uomustansiriyah.edu.iq In this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The interactions between the frontier molecular orbitals (HOMO and LUMO) of reacting species are often key to understanding the course of a chemical reaction.

For this compound, an analysis of its molecular orbitals could help in elucidating potential reaction mechanisms. For instance, the HOMO, which is typically localized on the nitrogen atom of the amine group, would be the primary site for electrophilic attack. Conversely, the LUMO would indicate the most likely site for nucleophilic attack. By examining the energies and spatial distributions of these orbitals, chemists can predict the feasibility and stereochemical outcome of various reactions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

The relative stability of different conformations of this compound would be governed by a balance of intramolecular interactions. These include steric hindrance between the bulky isobutyl and isopropyl groups, as well as potential intramolecular hydrogen bonding involving the amine group. Stereoelectronic effects, which involve the interaction of bonding and non-bonding orbitals, can also play a significant role in determining conformational preferences. For example, hyperconjugation between a C-H or C-C bond and the lone pair orbital of the nitrogen atom could stabilize certain conformations.

Computational methods can be used to map the potential energy surface (PES) of this compound by systematically varying key dihedral angles and calculating the corresponding energy. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. The results of such an analysis would provide a detailed picture of the conformational landscape of the molecule, including the relative populations of different conformers at a given temperature.

Table 2: Hypothetical Predicted Stable Conformations of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
1 (Global Minimum) 0.00 C2-C3-N-H: 180
2 1.25 C2-C3-N-H: 60

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By modeling the reaction pathway, which is the lowest energy path connecting reactants and products on the potential energy surface, chemists can gain a detailed understanding of how a reaction occurs. A key feature of a reaction pathway is the transition state, which is the highest energy point along this path and represents the kinetic barrier to the reaction.

For this compound, computational modeling could be used to investigate various reactions, such as its alkylation, acylation, or oxidation. By locating the transition state structures for these reactions and calculating their energies, it would be possible to predict the reaction rates and to understand how the structure of the amine influences its reactivity. These calculations can also provide insights into the stereoselectivity and regioselectivity of reactions involving this chiral amine.

Elucidation of Rate-Determining Steps and Reaction Coordinates

There is no available research that computationally investigates the reaction mechanisms of this compound to identify rate-determining steps or map out reaction coordinates.

Prediction of Stereoselectivity and Regioselectivity in Amine Transformations

No computational studies have been found that predict the stereoselective or regioselective outcomes of reactions involving this compound.

Molecular Dynamics Simulations for Studying Dynamic Behavior and Solvation Effects

A search for molecular dynamics simulations specifically focused on this compound to study its dynamic properties and interactions with solvents yielded no results.

Applications and Advanced Materials Chemistry Incorporating 2,5 Dimethylhexan 3 Amine

Integration into Porous Organic Cages (POCs) and Related Network Structures, Drawing Insights from Branched Diamine Precursors

Porous organic materials, such as Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs), are constructed from molecular building blocks linked by strong covalent bonds. nih.gov The choice of these building blocks, particularly the amine precursors, is critical in dictating the final structure and properties of the material. tcichemicals.com While direct integration of 2,5-dimethylhexan-3-amine is a specialized area of research, principles derived from analogous branched and chiral diamines provide a clear framework for its potential applications.

The design of COFs relies on the geometric and symmetric properties of the constituent monomers, or linkers, to form extended, crystalline, and porous networks. tcichemicals.comrsc.org The use of branched amine moieties, such as the one present in this compound, introduces specific steric constraints that can be leveraged to guide the assembly of complex three-dimensional topologies.

Key design principles include:

Topological Control: The geometry of the amine linker directly influences the resulting framework. For instance, the reaction of a C3-symmetric trialdehyde with a C2-symmetric diamine can lead to predictable cage-like structures, such as [4+6] or [2+3] condensations. osti.gov The use of a bulky, branched amine like trans-1,2-cyclohexanediamine has been shown to force a specific "window-to-window" packing arrangement, creating a robust 3D diamondoid channel system. chimia.ch The branched nature of this compound could similarly prevent simple layered packing and promote the formation of interpenetrated or 3D networks with intricate pore systems. mdpi.com

Modulation of Crystallinity: The formation of highly crystalline 3D COFs can be challenging. Aniline has been used as a modulator in COF synthesis, where it is believed to enhance the reversibility of imine bond formation, allowing for "error-correction" and leading to larger single crystals. mdpi.com The specific reactivity and steric profile of a branched amine would influence these delicate reaction kinetics.

The structure of the amine functional groups within a porous material has a profound effect on the material's pore size, surface area, and its affinity for adsorbing specific molecules, particularly carbon dioxide. researchgate.netucdavis.edu

Adsorption Characteristics: The type of amine is a dominant factor in gas adsorption. Primary amines consistently exhibit higher CO2 adsorption capacities and efficiencies, especially at low concentrations, compared to secondary and tertiary amines. researchgate.netucdavis.edu This is attributed to a more favorable reaction mechanism and a higher heat of adsorption. ucdavis.edu Furthermore, branched polymer architectures, such as branched polyethyleneimine (PEI), are noted for having higher free volume, which can improve adsorption performance over linear analogues. researchgate.net These findings suggest that a primary amine with a branched structure, a category that this compound fits into, is a desirable motif for designing adsorbents for CO2 capture. ucdavis.edu

Table 1: Influence of Amine Structure on Adsorbent Properties
Amine TypeStructural FeatureImpact on Pore StructureEffect on CO₂ AdsorptionReference
Primary Amine-NH₂ groupDecreases surface area and pore diameter. Enhances hydrophilicity.Highest adsorption capacity and efficiency. Higher heat of adsorption. ucdavis.edumdpi.com
Secondary Amine-NHR groupCan increase average pore diameter in some polymeric resins.Lower capacity and efficiency compared to primary amines. ucdavis.edumdpi.com
Branched Polymer (e.g., PEI)Non-linear backboneLeads to higher free volume compared to linear analogues.Improved performance due to morphology and amine distribution. researchgate.net
Bulky/Branched LinkerSteric hindranceCan prevent dense packing, creating larger, more complex 3D pore networks.Influences selectivity by creating specific binding sites within pores. chimia.ch

Role as a Chiral Building Block in Complex Molecule and Natural Product Synthesis

Chiral amines are indispensable components in modern organic synthesis, serving as foundational building blocks for a significant portion of pharmaceuticals, agrochemicals, and other bioactive compounds. nih.govacs.orgsigmaaldrich.com Their value lies in their ability to introduce a specific, three-dimensional arrangement of atoms (a stereocenter), which is often critical for biological activity.

An enantioenriched compound is one that contains a significant excess of one enantiomer (a non-superimposable mirror image) over the other. The synthesis of such compounds is a central goal of asymmetric synthesis. A chiral amine like (R)- or (S)-2,5-dimethylhexan-3-amine serves as a "chiral pool" starting material, meaning its inherent chirality is transferred to the new, more complex molecules being synthesized.

For example, chiral amines are used to synthesize key intermediates for a wide range of targets. (S)-2-amino-3-methylbutane, an analogue with a similar branched structure, is used as a chiral building block in a key step for the synthesis of BPDZ-44, a tissue-selective potassium channel opener. sigmaaldrich.com Similarly, biocatalytically produced chiral diamines have been instrumental in developing synthetic routes to selective M1/M4 agonists for treating psychosis. nih.gov The branched isopropyl and sec-butyl groups of this compound would provide a distinct steric and electronic profile for influencing the stereochemical outcome of subsequent reactions, making it a valuable tool for building complex organic scaffolds.

Table 2: Examples of Chiral Amines as Building Blocks
Chiral Amine Building BlockTarget Molecule/Scaffold ClassSignificanceReference
(R)-α-EthylbenzylamineAtropisomeric Phosphoramidite (B1245037) LigandsUsed in highly enantioselective copper-catalyzed reactions. sigmaaldrich.com
(S)-2-Amino-3-methylbutaneBPDZ-44 (Potassium Channel Opener)Provides the chiral center in a key synthetic step. sigmaaldrich.com
Chiral Spirocyclic DiaminesSelective M1/M4 AgonistsEnables chiral route development for complex neurological drug candidates. nih.gov
All-cis-2,3,5,6-tetrafluorocyclohexylamineFacially Polarized Cyclohexane SystemsIntroduces a highly polarized motif for discovery chemistry. beilstein-journals.org

Accessing enantiopure chiral amines like this compound is the first critical step. Modern synthetic chemistry employs several powerful strategies to achieve this:

Biocatalysis: Enzymes offer a highly selective and sustainable means of producing chiral amines. nih.gov Transaminases (TAs) are widely used to convert a prochiral ketone into a chiral amine with very high enantiomeric excess. acs.org This method is a key step in the industrial synthesis of sitagliptin, an anti-diabetic drug. nih.govacs.org Imine reductases (IREDs) and reductive aminases (RedAms) are other classes of enzymes that provide direct access to enantiopure secondary and tertiary amines. researchgate.net

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for preparing α-chiral amines. acs.org This approach uses a small amount of a chiral catalyst, typically a complex of iridium or rhodium with a chiral ligand, to produce large quantities of the desired enantiomerically pure amine. acs.org

Once obtained, the chiral amine is incorporated into the target bioactive molecule. This can involve its use as a nucleophile to form new carbon-nitrogen bonds or its conversion into other functional groups while retaining the crucial stereocenter.

Contribution to Organocatalysis and Advanced Ligand Design

Beyond their role as simple building blocks, chiral amines and their derivatives are central to the field of asymmetric catalysis. They can function either as catalysts themselves (organocatalysis) or as essential components of larger metal-based catalysts (ligands).

In organocatalysis , a chiral amine can act as a chiral base or nucleophile, activating substrates and controlling the stereochemical outcome of a reaction without the need for a metal. acs.orgsigmaaldrich.com For instance, homochiral lithium amide bases, derived from chiral amines, are used for enantioselective deprotonation reactions. sigmaaldrich.com

In advanced ligand design , the amine serves as a scaffold onto which other coordinating groups, such as phosphines, are attached. The resulting molecule is a chiral ligand that can bind to a transition metal like iridium, rhodium, or copper. The specific shape and electronic properties of the ligand, dictated by the structure of the original amine, create a chiral environment around the metal center. This environment forces reactions to proceed with high enantioselectivity. For example, secondary amines derived from (R)-α-ethylbenzylamine are used to synthesize phosphoramidite ligands that are highly effective in copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com The distinct steric bulk provided by the 2,5-dimethylhexyl backbone of this compound could be used to design novel ligands with unique selectivity profiles for challenging catalytic transformations.

Absence of Published Research on this compound in Specified Catalytic Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or applications have been identified for the chemical compound this compound within the fields of chiral catalyst development and transition metal-catalyzed processes. This report details the extensive search methodology and the resulting lack of pertinent data required to fulfill the requested article on its applications in advanced materials chemistry.

A multi-stage search strategy was employed to locate information regarding the use of this compound in two key areas: the development of chiral amine-derived catalysts for asymmetric reactions and its effects as a ligand on transition metal-catalyzed processes. Initial searches using the compound's name in conjunction with terms such as "chiral catalyst," "asymmetric synthesis," "ligand," and "transition metal catalysis" yielded no direct results.

Subsequent, broader search queries were conducted to capture any potential research on structurally similar or analogous compounds. These searches focused on terms like "bulky alkyl amines in catalysis," "sterically hindered amine ligands," and "chiral catalysts from branched alkyl amines." While these inquiries returned a wealth of general information on the role of steric hindrance and electronic effects of amine ligands in influencing the outcomes of catalytic reactions, none of the retrieved studies specifically mentioned or investigated this compound.

The investigation included a thorough review of major chemical databases and scientific publication platforms. The absence of any patents, research articles, or scholarly reviews detailing the synthesis of chiral catalysts from this compound or its utilization as a ligand suggests that this particular compound has not been a subject of significant research in these areas of advanced materials chemistry.

Due to the lack of available scientific data, it is not possible to provide an article on the "" as requested. The creation of such an article would necessitate speculation and fabrication of data, which falls outside the scope of scientifically accurate reporting.

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Asymmetric Synthetic Routes to 2,5-Dimethylhexan-3-amine

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical production, as different enantiomers can have vastly different biological activities. sigmaaldrich.comyale.edu Future research will focus on developing asymmetric synthetic methodologies for this compound that are not only highly selective but also sustainable and economically viable.

Key areas of development include:

Catalytic Asymmetric Reductive Amination: This is one of the most powerful methods for producing chiral amines. Research efforts will likely target the reductive amination of the corresponding ketone, 2,5-dimethyl-3-hexanone (B45781), using novel chiral catalysts. Transition-metal catalysts based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands, are promising candidates for achieving high enantioselectivity. nih.gov The development of catalysts that operate under mild conditions with low catalyst loading would enhance the green credentials of the synthesis.

Asymmetric Hydroamination: The direct addition of an amine source across a double bond represents a highly atom-economical approach. nih.gov Future work could explore the intramolecular hydroamination of a suitably functionalized precursor to generate this compound with high stereocontrol. Rhodium and other transition metals are known to catalyze such transformations effectively. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly sustainable route to chiral amines. A potential future strategy involves the use of engineered transaminases to convert 2,5-dimethyl-3-hexanone into the desired amine enantiomer with near-perfect selectivity, operating in aqueous media under mild conditions.

Table 1: Comparison of Potential Asymmetric Synthetic Routes
MethodPotential Catalyst/ReagentKey AdvantagesResearch Focus
Asymmetric Reductive AminationIridium/Rhodium complexes with chiral ligandsHigh enantioselectivity, broad substrate scopeDevelopment of non-precious metal catalysts
Asymmetric HydroaminationRhodium(I)/Josiphos catalyst systemsHigh atom economy, direct C-N bond formationImproving regioselectivity and enantioselectivity nih.gov
BiocatalysisEngineered TransaminasesHigh enantiopurity, green reaction conditions (water, mild temp.)Enzyme screening and protein engineering for substrate specificity

Exploration of this compound in Supramolecular Chemistry and Molecular Recognition

The unique three-dimensional structure of this compound, combining a chiral center with bulky isopropyl and isobutyl groups, makes it an intriguing candidate for applications in supramolecular chemistry. The amine functional group can act as a hydrogen bond donor and acceptor, facilitating its incorporation into larger, non-covalently bonded assemblies.

Future research in this area could explore:

Host-Guest Chemistry: Investigating the ability of chiral this compound to act as a "guest" molecule that binds selectively within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. This could lead to applications in enantioselective separation, where a chiral host preferentially binds to one enantiomer of the amine over the other.

Self-Assembled Monolayers (SAMs): The amine group can be used to anchor the molecule to surfaces, such as gold or silica. researchgate.net This could enable the formation of chiral SAMs. Such surfaces could be employed in chiral chromatography or as platforms for enantioselective sensors. The specific packing and orientation of the bulky alkyl groups would be a key determinant of the surface properties.

Chiral Recognition: Using this compound as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules. Its distinct steric profile could induce significant chemical shift differences in the NMR spectra of the two enantiomers of an analyte.

Integration of Advanced Computational Predictions for Rational Catalyst and Reaction Design

Modern computational chemistry provides powerful tools for understanding reaction mechanisms and predicting catalyst performance, thereby accelerating the development of new synthetic routes. For this compound, computational approaches can be pivotal in designing optimal synthetic strategies.

Emerging research avenues include:

Catalyst Screening: Using Density Functional Theory (DFT) and other computational methods to model the transition states of potential catalytic cycles for the asymmetric synthesis of this compound. This allows for the in silico screening of numerous catalyst-ligand combinations to identify candidates with the highest predicted enantioselectivity and activity, saving significant experimental time and resources. digitellinc.com

Mechanism Elucidation: Computational studies can provide detailed insights into the reaction pathway, identifying key intermediates and the origins of stereoselectivity. This fundamental understanding is crucial for rationally improving reaction conditions and catalyst structure.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models that correlate catalyst structural features with experimental outcomes (yield and enantioselectivity). These models can then be used to predict the performance of novel, untested catalysts for the synthesis of this specific amine.

Application in Continuous Flow Chemistry for Scalable and Green Synthetic Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. mdpi.comchimia.ch The application of flow chemistry to the synthesis of this compound represents a significant future direction for its industrial production.

Key areas for development are:

Intensified Synthesis: Designing a multi-step continuous process where intermediates are generated and consumed in a continuous stream without isolation. mdpi.com For example, a flow reactor could be set up for the synthesis of 2,5-dimethyl-3-hexanone, which then feeds directly into a second reactor for catalytic asymmetric reductive amination.

Enhanced Safety and Heat Transfer: Many amination reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, preventing thermal runaways and improving reaction selectivity. chimia.ch

Scalability and Automation: A fully optimized flow process can be run for extended periods to produce large quantities of the target molecule with high consistency. chimia.ch Automation and real-time process analytical technology (PAT) can be integrated to ensure quality control and process robustness. This approach is particularly advantageous for producing high-purity fine chemicals. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
ScalabilityDifficult; requires larger reactorsEasier; achieved by running the process for a longer time chimia.ch
SafetyHigher risk due to large volumes of reagentsInherently safer due to small reaction volumes chimia.ch
Heat TransferOften inefficient, leading to hotspotsExcellent heat transfer and precise temperature control mdpi.com
Process ControlLimited real-time controlHigh degree of automation and real-time monitoring

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethylhexan-3-amine under inert atmospheric conditions?

Methodological Answer: The synthesis of this compound can be achieved via reductive amination of 2,5-dimethylhexan-3-one using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen or argon. Critical steps include:

  • Precursor preparation : Ensure anhydrous conditions for ketone intermediates to avoid hydrolysis.
  • Reductive amination : Monitor pH (4–6) using acetic acid to stabilize the imine intermediate.
  • Purification : Use fractional distillation under reduced pressure (50–60°C, 10–15 mmHg) to isolate the amine.
    Validate purity via gas chromatography-mass spectrometry (GC-MS) and compare retention indices with NIST reference data .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to identify chiral centers via splitting patterns and coupling constants. For example, adjacent methyl groups at positions 2 and 5 will show distinct splitting in DEPT-135 spectra.
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) in HPLC to resolve enantiomers. Cross-reference retention times with synthesized standards .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions often arise from assay conditions or sample purity. Follow these steps:

  • Meta-analysis : Apply heterogeneity metrics (e.g., statistic) to quantify variability across studies . For example, if > 50%, investigate batch-to-batch impurities using LC-HRMS.
  • Control standardization : Use NIST-certified reference materials for calibration.
  • Receptor specificity assays : Perform competitive binding studies (e.g., with 5-HT2A antagonists) to rule off-target effects. Refer to PubChem bioassay data for baseline comparisons .

Q. What computational methods predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate oxidation potentials at tertiary amine sites to identify likely cytochrome P450 (CYP450) targets.
  • Molecular docking : Use AutoDock Vina to simulate interactions with CYP3A4 and CYP2D6 isoforms. Prioritize poses with binding energies < −6 kcal/mol.
  • In silico metabolism : Apply software like ADMET Predictor™ to generate phase I/II metabolites. Validate predictions with in vitro microsomal assays .

Q. How can isotopic labeling improve mechanistic studies of this compound’s neuropharmacological effects?

Methodological Answer:

  • Deuterium labeling : Synthesize this compound-d₃ (deuterated at methyl groups) via reductive amination using NaBD3CN. Confirm isotopic purity (>98%) via HRMS.
  • Tracer studies : Administer labeled compound in rodent models and track metabolite distribution using MALDI-TOF imaging.
  • Kinetic isotope effects (KIE) : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated forms to identify rate-limiting enzymatic steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points for this compound?

Methodological Answer: Discrepancies (e.g., 142°C vs. 138°C) may stem from impurities or pressure calibration errors.

  • Reproduce conditions : Use a vacuum-jacketed distillation column with calibrated pressure sensors.
  • Differential Scanning Calorimetry (DSC) : Measure enthalpy of vaporization (ΔHvap) and compare with theoretical values from Clausius-Clapeyron equations.
  • Cross-validate : Compare results with NIST WebBook data under identical conditions .

Experimental Design

Q. What in vitro models are suitable for assessing this compound’s cytotoxicity?

Methodological Answer:

  • Cell lines : Use SH-SY5Y (neuroblastoma) and HepG2 (hepatocyte) cells for neurotoxicity and hepatic metabolism studies.
  • Assays :
    • MTT assay : Measure mitochondrial dysfunction after 24–48 hr exposure (IC₅₀ calculation).
    • ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species.
  • Positive controls : Include known neurotoxicants (e.g., rotenone) for baseline comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.